N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide
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Overview
Description
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, methoxy, and chlorophenyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a methoxy-substituted benzene ring, followed by the introduction of a chlorophenyl group through sulfonylation. The final step involves the formation of the imine bond through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines
Scientific Research Applications
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]acetohydrazide
- N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzoic acid
Uniqueness
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477732-70-0 |
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Molecular Formula |
C21H17BrClN3O4S |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H17BrClN3O4S/c1-30-20-11-4-16(22)12-15(20)13-24-25-21(27)14-2-7-18(8-3-14)26-31(28,29)19-9-5-17(23)6-10-19/h2-13,26H,1H3,(H,25,27)/b24-13+ |
InChI Key |
IZJPTICMVPIVFR-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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